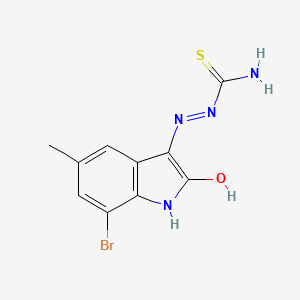
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated.
Aplicaciones Científicas De Investigación
7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has been studied for its potential applications in scientific research. One area of interest is its potential as an antitumor agent. Studies have shown that this compound has cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been investigated for its potential as an antimicrobial agent. Studies have shown that this compound has activity against various bacteria, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood. However, studies have suggested that this compound may act by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the growth of bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
Studies have shown that this compound has interesting biochemical and physiological effects. For example, this compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. Additionally, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its cytotoxic activity against cancer cells. This makes it a potentially useful compound for studying the mechanisms of cancer cell death. Additionally, the antimicrobial activity of this compound makes it a potentially useful compound for studying the mechanisms of bacterial cell death. One limitation of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose-response studies are necessary to determine the optimal concentration for use in experiments.
Direcciones Futuras
There are several future directions for the study of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone. One area of interest is the development of derivatives of this compound with improved cytotoxic and antimicrobial activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Finally, studies are needed to determine the potential of this compound as a therapeutic agent for the treatment of cancer and infectious diseases.
Métodos De Síntesis
The synthesis of 7-bromo-5-methyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 7-bromo-5-methyl-1H-indole-2,3-dione with thiosemicarbazide in the presence of a catalyst. The resulting compound has been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry.
Propiedades
IUPAC Name |
(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-4-2-5-7(6(11)3-4)13-9(16)8(5)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXSPGICKJYLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=S)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-N-methylpyrrolidine-3-carboxamide](/img/structure/B5692143.png)
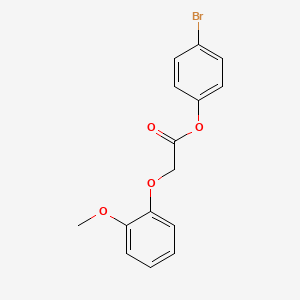
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5692166.png)
![2-(ethylamino)-N-[2-(3-phenyl-1-piperidinyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5692173.png)
![2-(4-fluorophenyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5692181.png)
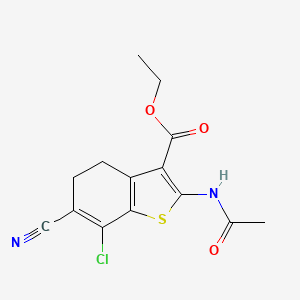
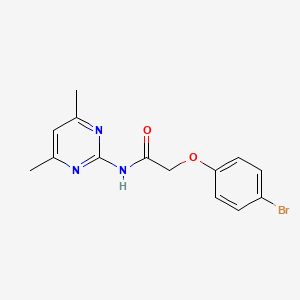
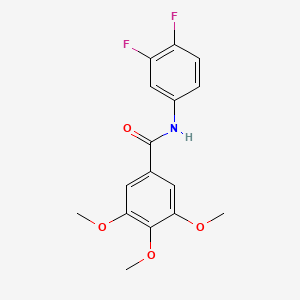

![N-[3-oxo-2-phenyl-5-(1-pyrrolidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5692229.png)
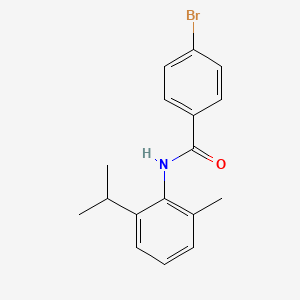
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N'-phenylurea](/img/structure/B5692241.png)
